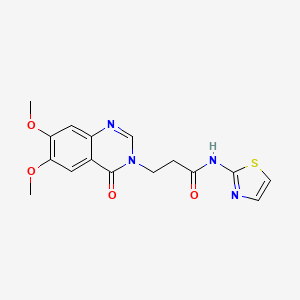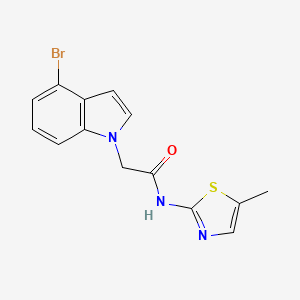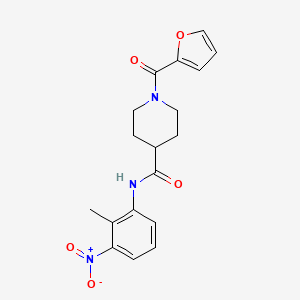![molecular formula C18H17N5O3 B14937409 N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B14937409.png)
N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the quinazolinone moiety in the structure imparts significant pharmacological properties, making it a valuable compound in medicinal chemistry.
準備方法
The synthesis of N2-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-oxoquinazoline with an appropriate acylating agent to introduce the acetyl group. This is followed by the reaction with pyridin-2-ylmethylamine to form the final product. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods for this compound may involve optimization of the reaction conditions to scale up the synthesis while maintaining the quality and consistency of the product. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
化学反応の分析
N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used, and they can include a variety of quinazoline derivatives with different functional groups and oxidation states.
科学的研究の応用
Chemistry: The compound serves as a valuable intermediate in the synthesis of other complex organic molecules, particularly those with pharmacological relevance.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: The compound exhibits promising pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities.
作用機序
The mechanism of action of N2-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide involves its interaction with specific molecular targets in the body. The quinazolinone moiety is known to interact with enzymes and receptors, modulating their activities and leading to various biological effects. The compound may inhibit specific enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. Additionally, it may interact with microbial proteins, disrupting their functions and leading to antimicrobial activity .
類似化合物との比較
N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide can be compared with other quinazolinone derivatives, such as:
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide: This compound also contains the quinazolinone moiety and exhibits similar biological activities, but with different substituents that may alter its pharmacological profile.
2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)-N-(4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)acetamide: Another quinazolinone derivative with potent analgesic and anti-inflammatory activities, highlighting the versatility of the quinazolinone scaffold.
The uniqueness of N2-[(4-oxoquinazolin-3(4H)-yl)acetyl]-N-(pyridin-2-ylmethyl)glycinamide lies in its specific combination of functional groups, which imparts distinct pharmacological properties and potential therapeutic applications.
特性
分子式 |
C18H17N5O3 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
2-[[2-(4-oxoquinazolin-3-yl)acetyl]amino]-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C18H17N5O3/c24-16(20-9-13-5-3-4-8-19-13)10-21-17(25)11-23-12-22-15-7-2-1-6-14(15)18(23)26/h1-8,12H,9-11H2,(H,20,24)(H,21,25) |
InChIキー |
LGPYUVSCRZOIQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NCC(=O)NCC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-(3-methoxypropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14937326.png)

![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B14937346.png)
![1,5-dioxo-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B14937355.png)
![N-[2-(1-cyclohexenyl)ethyl]-3-methyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide](/img/structure/B14937357.png)
![N-{2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-isoleucine](/img/structure/B14937366.png)
![4-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide](/img/structure/B14937374.png)

![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B14937384.png)


![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]methanesulfonamide](/img/structure/B14937402.png)

![2-methyl-1-[(3-nitrophenyl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B14937422.png)
